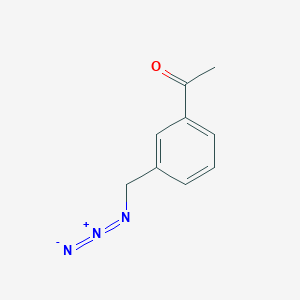

3'-(Azidomethyl)acetophenone

Übersicht

Beschreibung

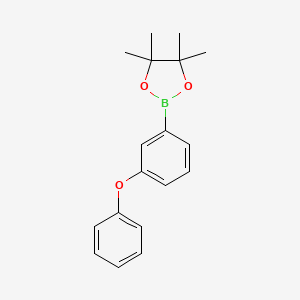

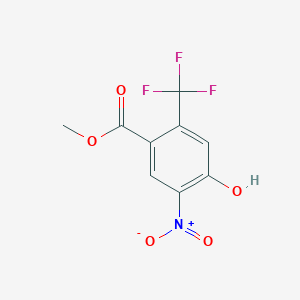

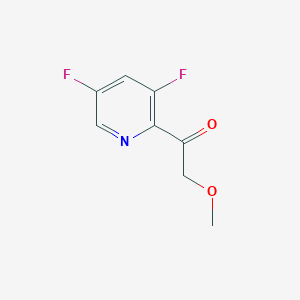

“3’-(Azidomethyl)acetophenone” is a chemical compound with the molecular formula C9H9N3O . It’s not intended for human or veterinary use and is used only for research.

Chemical Reactions Analysis

Acetophenone has been utilized in the synthesis of many heterocyclic compounds . It has been used in multicomponent reactions, including three- and four-component reactions . A specific application of an azido moiety, similar to the one in “3’-(Azidomethyl)acetophenone”, has been reported in DNA sequencing by synthesis .Wissenschaftliche Forschungsanwendungen

Organic Chemistry Education

The α-bromination reaction of carbonyl compounds is a significant topic in the field of organic chemistry . Acetophenone derivatives, such as 3’-(Azidomethyl)acetophenone, can be used in experimental teaching to demonstrate this reaction . This approach not only consolidates theoretical knowledge but also deepens students’ understanding of organic reaction principles .

Synthesis of α-Azido Ketones

α-Azido ketones are very versatile and valuable synthetic intermediates, known for their wide variety of applications . 3’-(Azidomethyl)acetophenone can be employed for the synthesis of α-azido ketones .

3. Production of Biologically Important Heterocyclic Compounds α-Azido ketones, which can be produced from 3’-(Azidomethyl)acetophenone, have been employed for the synthesis of a number of biologically important heterocyclic compounds .

Synthesis of 1,2,3-Triazoles

α-Azido ketones react with terminal alkynes and afford 1,2,3-triazoles in moderate to good yields through copper (I) catalyzed alkyne-azide 1,3-cycloaddition reaction . These molecules display valuable pharmaceutically important properties .

Pharmaceutical Research

1,2,3-Triazoles obtained from α-azido ketones have high chemical stability and contain strong dipole moment and an aromatic character with good hydrogen bond accepting ability . Various triazolyl ketone derivatives of cholesterol obtained by CuAAC reaction with various cholesterol derivatives show very good anti-proliferative activities against three human cancer cell lines .

Agrochemical Research

Natural and synthetic simple acetophenone derivatives are analyzed as promising agrochemicals . 3’-(Azidomethyl)acetophenone, being an acetophenone derivative, can be used in this field .

Safety and Hazards

Wirkmechanismus

Target of Action

Acetophenone derivatives have been reported to exhibit antifungal activity, suggesting that their targets may be components of fungal cells .

Mode of Action

It’s worth noting that certain acetophenone derivatives have been found to change the permeability of the cell membrane and affect the growth of hyphae, leading to cell death .

Biochemical Pathways

Acetophenones have been described as modulators of several biological activities

Result of Action

Certain acetophenone derivatives have been found to exhibit inhibitory effects against fungi, suggesting that 3’-(azidomethyl)acetophenone may have similar effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3’-(Azidomethyl)acetophenone. For instance, biocides, which include certain acetophenone derivatives, can accumulate in the environment, showing negative effects on marine organisms

Eigenschaften

IUPAC Name |

1-[3-(azidomethyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c1-7(13)9-4-2-3-8(5-9)6-11-12-10/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPJXFOOCUKFTMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC(=C1)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3'-(Azidomethyl)acetophenone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

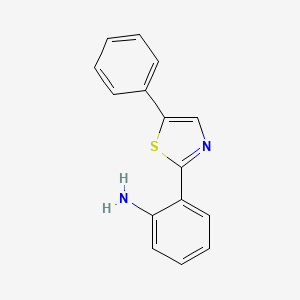

![3-bromo-1-[(4-methylphenyl)sulfonyl]-5-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1466864.png)

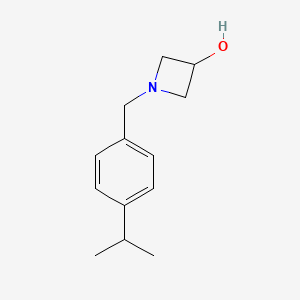

![[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanol](/img/structure/B1466874.png)